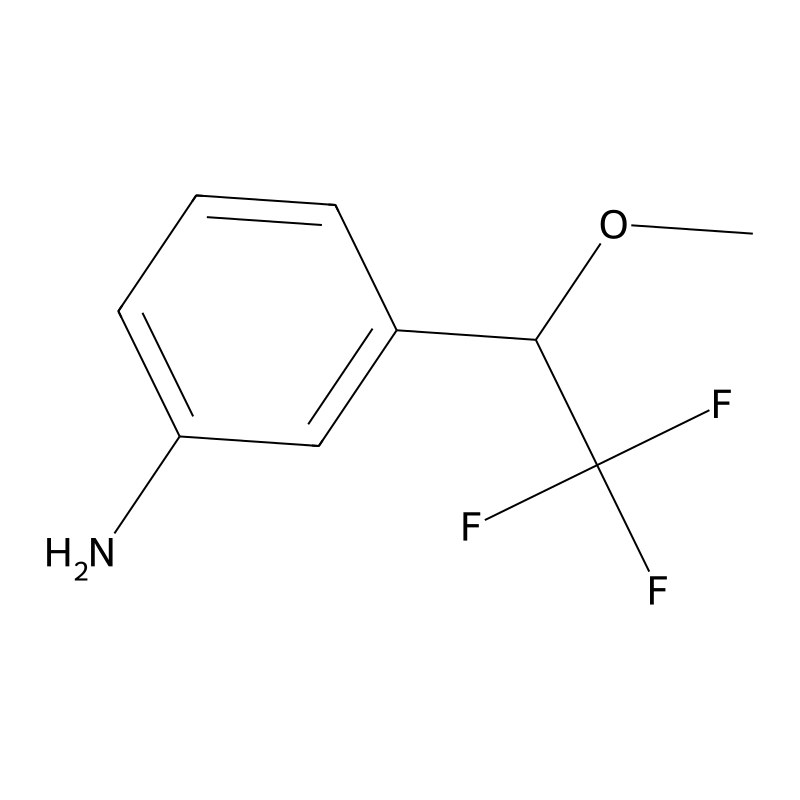

3-(2,2,2-Trifluoro-1-methoxyethyl)aniline

Catalog No.

S3347232

CAS No.

919278-50-5

M.F

C9H10F3NO

M. Wt

205.18

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

919278-50-5

Product Name

3-(2,2,2-Trifluoro-1-methoxyethyl)aniline

IUPAC Name

3-(2,2,2-trifluoro-1-methoxyethyl)aniline

Molecular Formula

C9H10F3NO

Molecular Weight

205.18

InChI

InChI=1S/C9H10F3NO/c1-14-8(9(10,11)12)6-3-2-4-7(13)5-6/h2-5,8H,13H2,1H3

InChI Key

MDTSXKRJXZROCS-UHFFFAOYSA-N

SMILES

COC(C1=CC(=CC=C1)N)C(F)(F)F

Canonical SMILES

COC(C1=CC(=CC=C1)N)C(F)(F)F

3-(2,2,2-Trifluoro-1-methoxyethyl)aniline is an organic compound featuring a trifluoromethyl group and an aniline structure. Its chemical formula is and it possesses a unique trifluoromethoxyethyl substituent that contributes to its distinct properties. The presence of the trifluoromethyl group enhances lipophilicity and alters the electronic characteristics of the compound, making it interesting for various applications in synthetic chemistry and materials science.

Typical for anilines, including electrophilic aromatic substitution and nucleophilic substitutions. The trifluoromethoxy group can influence the reactivity of the aniline nitrogen, potentially facilitating reactions such as:

- Nitration: Introduction of nitro groups under acidic conditions.

- Halogenation: Electrophilic substitution with halogens.

- Alkylation: Reaction with alkyl halides to form substituted anilines.

Additionally, the compound may undergo reduction reactions to yield corresponding amines or other derivatives.

Synthesis of 3-(2,2,2-Trifluoro-1-methoxyethyl)aniline can be achieved through various methods:

- Direct Alkylation: Aniline can be reacted with 2,2,2-trifluoro-1-methoxyethyl halides in the presence of a base to form the desired product.python

Aniline + 2,2,2-Trifluoro-1-methoxyethyl halide → 3-(2,2,2-Trifluoro-1-methoxyethyl)aniline - Reduction of Nitriles: Starting from a nitrile derivative followed by reduction can also yield this compound.

- Mechanochemical Methods: Recent advancements suggest that mechanochemical techniques can facilitate the synthesis of trifluoromethyl amines from corresponding aromatic amines under mild conditions .

XLogP3

2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Dates

Last modified: 08-19-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds